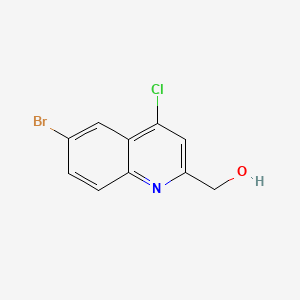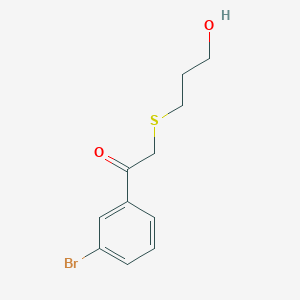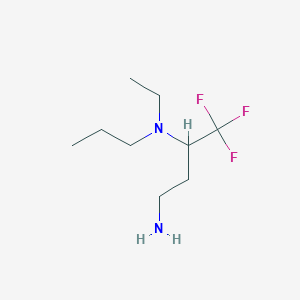![molecular formula C26H21N3O5 B13487814 [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[b]quinoline structure, followed by the introduction of the oxazole and hydroxyphenyl groups. Key steps include:
Formation of the cyclopenta[b]quinoline core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the oxazole group: This step involves the reaction of the cyclopenta[b]quinoline intermediate with an oxazole derivative under specific conditions.
Attachment of the hydroxyphenyl group: This is typically done through a condensation reaction with a hydroxybenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can be compared with other similar compounds, such as:
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers.
Other cyclopenta[b]quinoline derivatives: These compounds share a similar core structure but differ in their functional groups, leading to distinct properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H21N3O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H21N3O5/c1-15-12-22(29-34-15)28-23(31)14-33-26(32)24-19-4-2-3-5-21(19)27-25-17(8-11-20(24)25)13-16-6-9-18(30)10-7-16/h2-7,9-10,12-13,30H,8,11,14H2,1H3,(H,28,29,31)/b17-13- |
InChI Key |
YQZSGAJUZPAAGX-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2=C3CC/C(=C/C4=CC=C(C=C4)O)/C3=NC5=CC=CC=C52 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2=C3CCC(=CC4=CC=C(C=C4)O)C3=NC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)
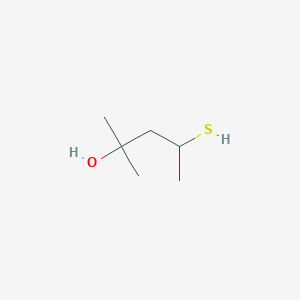
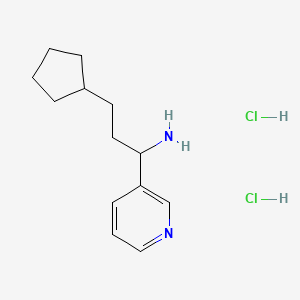
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
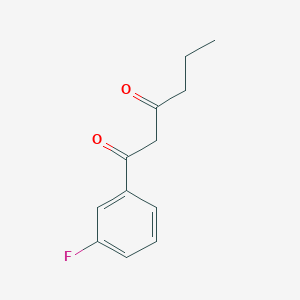
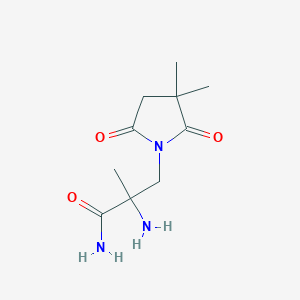
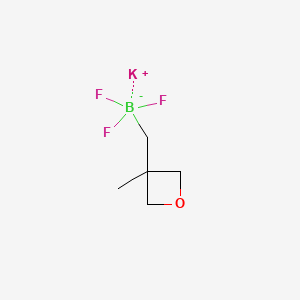

![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)
